

Commercial Availability and Synthetic Pathways of Methyl 6-iodonicotinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 6-iodonicotinate

Cat. No.: B169652

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Methyl 6-iodonicotinate** (CAS No. 173157-33-0), a key building block in pharmaceutical and chemical synthesis. Furthermore, this guide outlines a detailed, proposed synthetic pathway for its preparation, addressing the current gap in readily available, specific experimental protocols.

Commercial Suppliers

Methyl 6-iodonicotinate is available from a variety of commercial suppliers, primarily catering to the research and development sector. The purity of the commercially available product is typically high, often exceeding 97%. The following table summarizes key information from a selection of suppliers.

Supplier	Purity	Available Quantities	Additional Information
CP Lab Safety	min 98%	1 gram	For professional, research, and industrial use only. [1]
Sunway Pharm Ltd.	97%	100mg, 250mg, 1g, 5g, 10g, 25g	Storage: Sealed in dry, room temperature conditions.
Parchem	Not specified	Bulk and research quantities	Specialty chemical supplier.
ChemicalBook	≥98%	Varies by supplier	Platform with multiple listed suppliers.
Alchem Pharmtech, Inc.	97+%	1g, 10g, 100g, 1kg	-
Aladdin Scientific	98%	1g, 5g, Bulk	-
Combi-Blocks Inc.	98%	250mg, 5g	-

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 6-iodonicotinate** is provided below.

Property	Value	Source
CAS Number	173157-33-0	PubChem[1]
Molecular Formula	C ₇ H ₆ INO ₂	PubChem[1]
Molecular Weight	263.03 g/mol	PubChem[1]
IUPAC Name	methyl 6-iodopyridine-3-carboxylate	PubChem[1]
Canonical SMILES	<chem>COC(=O)C1=CN=C(C=C1)I</chem>	PubChem[2]
InChIKey	CGFVEUUNDFAFHE-UHFFFAOYSA-N	PubChem[1]

Proposed Synthetic Pathway and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 6-iodonicotinate** is not readily available in the public domain, a scientifically sound synthetic route can be proposed based on well-established chemical transformations. The most plausible pathway involves a two-step process starting from the commercially available 6-aminonicotinic acid:

- Esterification of 6-aminonicotinic acid to Methyl 6-aminonicotinate.
- Sandmeyer Reaction to convert the amino group of Methyl 6-aminonicotinate to an iodo group.

The following sections provide detailed, proposed experimental protocols for each of these steps.

Step 1: Synthesis of Methyl 6-aminonicotinate

This procedure is based on a known method for the esterification of 6-aminonicotinic acid.[3]

Reaction:

6-aminonicotinic acid + Methanol $\xrightarrow{-(HCl)}$ Methyl 6-aminonicotinate

Materials and Reagents:

- 6-aminonicotinic acid
- Methanol (MeOH)
- Aqueous Hydrogen Chloride (HCl)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 6-aminonicotinic acid.
- Add methanol as the solvent.
- Slowly add aqueous hydrogen chloride to the stirred suspension.
- Heat the reaction mixture to reflux and maintain for a period sufficient to achieve complete conversion of the starting material (monitoring by Thin Layer Chromatography (TLC) is

recommended).

- After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
- Neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-aminonicotinate.

Step 2: Synthesis of Methyl 6-iodonicotinate via Sandmeyer Reaction

This proposed protocol is based on the general principles of the Sandmeyer reaction for the conversion of an aromatic amine to an aryl iodide.^{[4][5][6]}

Reaction:

Methyl 6-aminonicotinate --(1. NaNO₂, H₂SO₄; 2. KI)--> **Methyl 6-iodonicotinate**

Materials and Reagents:

- Methyl 6-aminonicotinate
- Sulfuric acid (H₂SO₄), concentrated
- Sodium nitrite (NaNO₂)
- Potassium iodide (KI)
- Deionized water
- Ice

- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (e.g., 10% w/v)
- Dichloromethane (CH_2Cl_2) or Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Beakers
- Stirring plate and stir bar
- Thermometer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

Part A: Diazotization

- In a beaker, dissolve Methyl 6-aminonicotinate in a solution of concentrated sulfuric acid in water, cooled in an ice bath to maintain a temperature of 0-5 °C.
- In a separate beaker, prepare a solution of sodium nitrite in deionized water.
- Slowly add the sodium nitrite solution dropwise to the stirred solution of Methyl 6-aminonicotinate, ensuring the temperature remains between 0-5 °C. The addition should be controlled to prevent excessive foaming and a rise in temperature.
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part B: Iodination

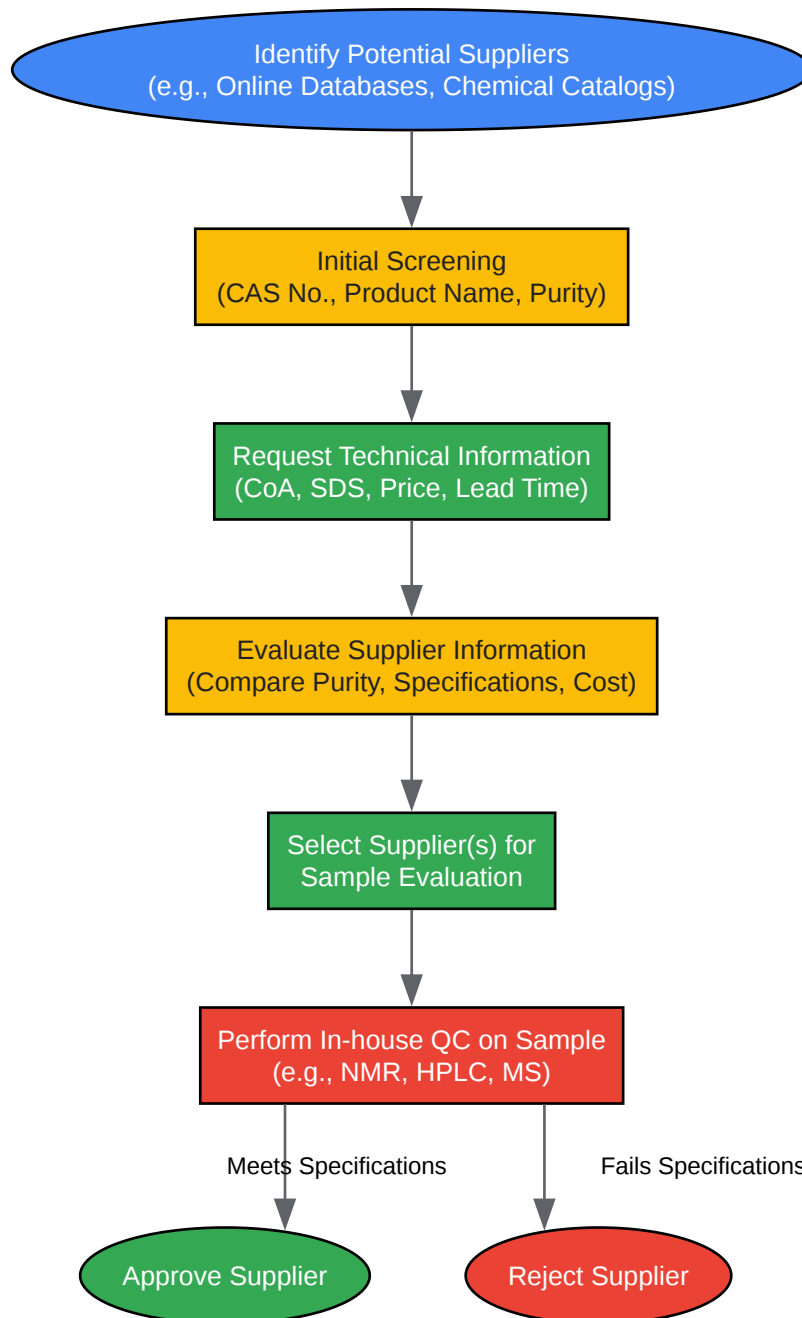
- In a separate, larger beaker, dissolve potassium iodide in deionized water.

- Slowly and carefully add the cold diazonium salt solution from Part A to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
- To quench any remaining iodine, add a 10% aqueous solution of sodium thiosulfate until the dark color of iodine disappears.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude **Methyl 6-iodonicotinate** can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

Supplier Identification and Qualification Workflow

Supplier Identification and Qualification Workflow

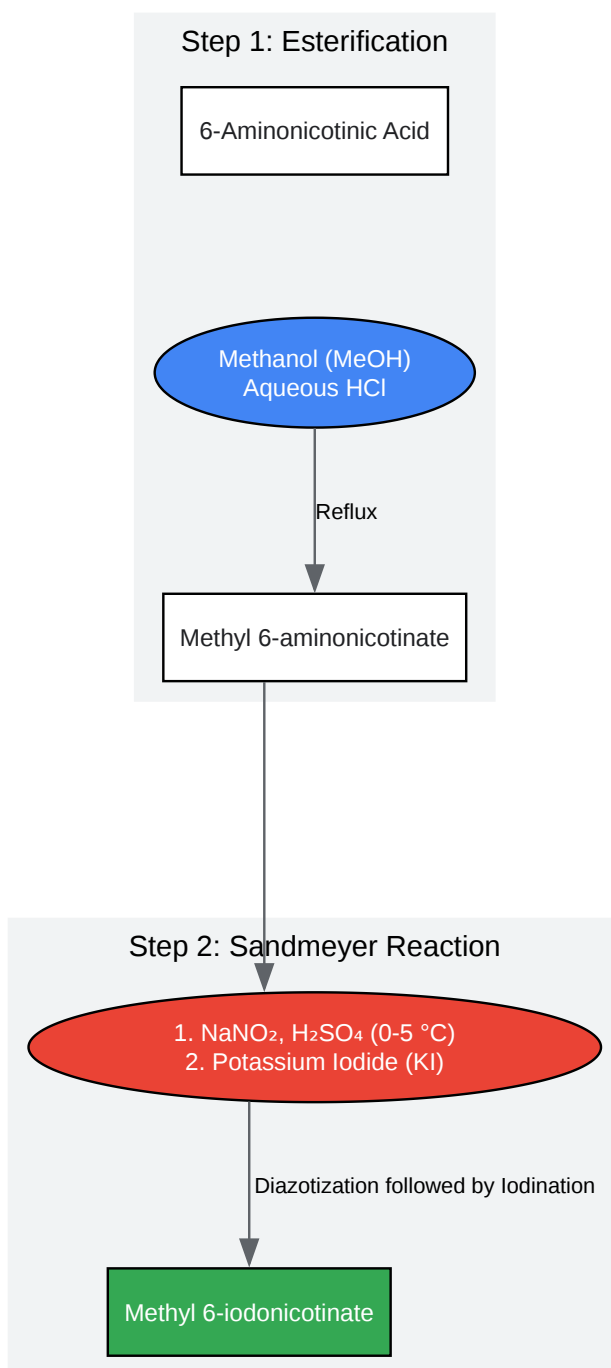


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Caption: A logical workflow for identifying and qualifying commercial suppliers of **Methyl 6-iodonicotinate**.

Proposed Synthetic Pathway for Methyl 6-iodonicotinate

Proposed Synthesis of Methyl 6-iodonicotinate



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Caption: A proposed two-step synthetic pathway for **Methyl 6-iodonicotinate** from 6-aminonicotinic acid.

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